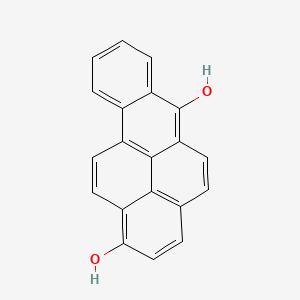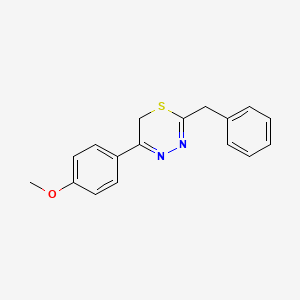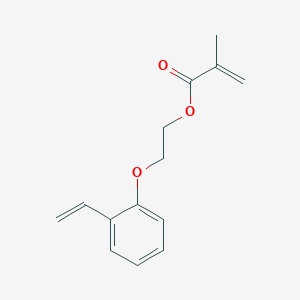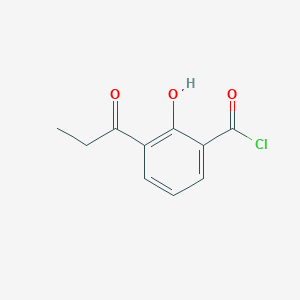
3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a hexyl and a methyl group, as well as a propanol side chain. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds under reflux conditions. The general reaction scheme is as follows:
Formation of the Dioxolane Ring: The starting material, a ketone or aldehyde, reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Substitution Reactions: The hexyl and methyl groups are introduced through substitution reactions, often using alkyl halides and a base such as sodium hydride.
Addition of the Propanol Side Chain: The propanol side chain is added through a nucleophilic substitution reaction, where the dioxolane intermediate reacts with a suitable alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride), and solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dioxolanes with different functional groups.
Scientific Research Applications
3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of bioactive molecules and as a solvent in biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It can participate in metabolic pathways, such as oxidation-reduction reactions, and can act as a substrate or inhibitor for specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-2-methyl-1,3-dioxolane: Similar structure but lacks the propanol side chain.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring with different substituents.
1,3-Dioxolane, 2-ethyl-4-methyl-: Another dioxolane derivative with different alkyl groups.
Uniqueness
3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL is unique due to its specific combination of a dioxolane ring, hexyl and methyl substituents, and a propanol side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63166-30-3 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-(2-hexyl-2-methyl-1,3-dioxolan-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-9-13(2)15-11-12(16-13)8-7-10-14/h12,14H,3-11H2,1-2H3 |
InChI Key |
JCBUTGLJGNFUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCC(O1)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)



![(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14518927.png)



![4-[(3-Chlorophenyl)methyl]phenol](/img/structure/B14518940.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)


![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
